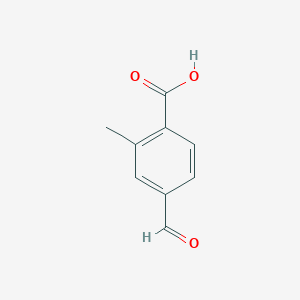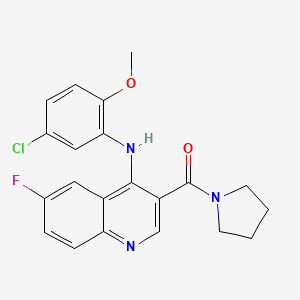![molecular formula C15H13NO5 B2925303 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde CAS No. 1798762-84-1](/img/structure/B2925303.png)
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a benzaldehyde derivative, which is synthesized through a multistep process.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is not yet fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the significant advantages of using 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde in lab experiments is its potent anti-inflammatory and antioxidant properties. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it challenging to interpret results accurately.
将来の方向性
There are several future directions for research on 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde. One of the most significant areas of research is in the development of this compound-based chemotherapeutic agents. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of cancer treatments. Another area of research is in the development of this compound-based anti-inflammatory and antioxidant agents. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, making it a promising candidate for the development of anti-inflammatory and antioxidant agents.
合成法
The synthesis of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde and paraformaldehyde in the presence of an acid catalyst. This reaction produces 3-(hydroxymethyl)-4-nitrobenzaldehyde, which is then subjected to a reduction reaction using sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to produce this compound.
科学的研究の応用
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been the subject of various scientific studies, and its potential applications are vast. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to possess potent anti-inflammatory and antioxidant properties. This compound has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-8-11-4-5-15(13(6-11)9-18)21-10-12-2-1-3-14(7-12)16(19)20/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKOYAANYBFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)
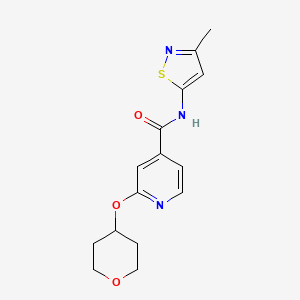
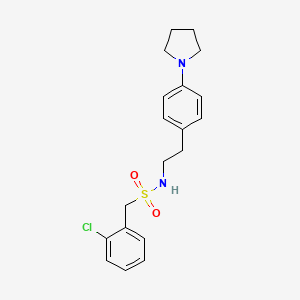
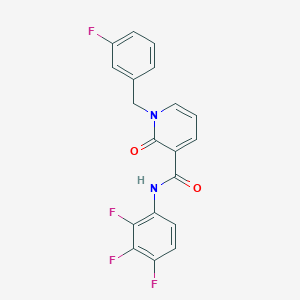
![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
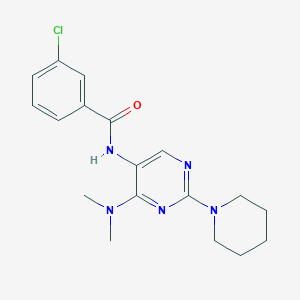

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)
